molecular formula C13H19N3O2 B2582651 2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid CAS No. 682799-07-1

2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B2582651
CAS No.: 682799-07-1
M. Wt: 249.314
InChI Key: FFUWOCPMCWKQRS-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid (CAS 682799-07-1) is a high-purity chemical compound offered for research and development purposes. This organic molecule, with a molecular formula of C13H19N3O2 and a molecular weight of 249.31 g/mol, is characterized by a pyrimidine ring core functionalized with both a cyclopentylamino group and an isopropyl substituent, making it a valuable and sophisticated building block in synthetic chemistry . As a multifunctional pyrimidine derivative, its primary research application lies in its role as a key synthetic intermediate. The presence of both a carboxylic acid moiety and a secondary amine group provides two distinct sites for further chemical modification. This allows researchers to utilize this compound in the synthesis of more complex molecules, such as specialized ligands for metal complexes or for the construction of targeted libraries in drug discovery projects. The structural features of this compound are often sought after in medicinal chemistry for constructing candidate molecules that interact with biological targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(cyclopentylamino)-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-8(2)11-10(12(17)18)7-14-13(16-11)15-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUWOCPMCWKQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution, where a cyclopentylamine reacts with a halogenated pyrimidine intermediate.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents at positions 2, 4, and 5 of the pyrimidine ring across analogs:

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Data/Properties
2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid Cyclopentylamino Isopropyl Carboxylic acid ~279.3 (calculated) Not reported in evidence
4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid Methyl Isopropyl Carboxylic acid 196.2 CAS 127958-08-1; 100% purity
2-Amino-N-(3,4-di-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide Amino (dichlorophenyl) Isopropyl Carboxamide 354.0 Mp: 240–242°C; IR: 3420 cm⁻¹ (NH₂)
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropyl + pyridinylmethyl Chloro Carboxylic acid 318.8 Purity >95%; CAS 1165936-28-6
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)pyrimidine-5-carboxylic acid (4-Chlorobenzyl)sulfanyl Isobutyl Carboxylic acid ~466.0 (calculated) Structural data (bond angles, distances)

Key Observations

In , the dichlorophenylamino group adds aromaticity and electron-withdrawing effects, which may improve binding to hydrophobic pockets in target proteins .

Position 4 Substituents :

  • Isopropyl (main compound) and isobutyl () are both branched alkyl groups, but isobutyl increases steric bulk, possibly reducing solubility .

Position 5 Functional Groups :

  • Carboxylic acid (main compound) offers hydrogen-bonding and ionic interactions, contrasting with carboxamide (), which has reduced acidity but retains hydrogen-bonding capacity .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : reports a high melting point (240–242°C) for the carboxamide analog, likely due to strong intermolecular hydrogen bonding . The main compound’s carboxylic acid group may similarly contribute to high thermal stability.
  • Spectroscopic Data :
    • IR spectra in show NH₂ stretching at 3420 cm⁻¹, absent in carboxylic acid analogs .
    • NMR data for the isopropyl group (δ1.19–1.25 ppm) are consistent across analogs, confirming structural integrity .

Biological Activity

2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 250.31 g/mol
  • IUPAC Name : this compound

This compound features a pyrimidine ring substituted with a cyclopentylamino group and an isopropyl group, providing it with unique chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cellular growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key apoptotic pathways.

Cancer Cell Line IC50_{50} (µM)
HeLa25
MCF-730
A54920

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections associated with biofilms.
  • Anticancer Research : In a study featured in Cancer Letters, researchers found that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer, indicating its potential as a therapeutic agent.
  • Inflammation Modulation : A recent investigation published in Pharmacology Reports explored the compound's anti-inflammatory effects, revealing that it reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Bioavailability : Preliminary studies indicate good oral bioavailability due to its low molecular weight.
  • Half-life : Estimated half-life ranges from 3 to 6 hours, allowing for multiple dosing regimens.

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